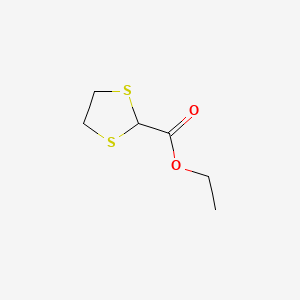

Ethyl 1,3-dithiolane-2-carboxylate

描述

Significance of Cyclic Dithioacetals in Chemical Research

Cyclic dithioacetals, the class of compounds to which ethyl 1,3-dithiolane-2-carboxylate belongs, are of fundamental importance in modern organic synthesis. nih.gov They are most commonly formed by the reaction of a carbonyl compound with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085). organic-chemistry.org

One of their primary roles is as protecting groups for aldehydes and ketones. acs.orgorganic-chemistry.org The dithioacetal group is notably stable under both acidic and basic conditions, where other protecting groups like acetals might be cleaved. nih.govorganic-chemistry.org This robustness allows chemists to perform a variety of chemical reactions on other parts of a complex molecule without affecting the protected carbonyl group. organic-chemistry.org The carbonyl group can later be regenerated by removing the dithioacetal, a process that often requires specific reagents like mercury(II) salts or oxidizing agents. chemicalbook.comorganic-chemistry.org

Perhaps the most significant contribution of cyclic dithioacetals to chemical research is their role in "umpolung" or polarity inversion. wikipedia.orgwikipedia.org In a typical carbonyl group, the carbon atom is electrophilic, meaning it reacts with nucleophiles. However, when a carbonyl group is converted to a dithioacetal, the proton on the carbon atom between the two sulfur atoms becomes acidic and can be removed by a strong base like butyllithium. organic-chemistry.orguwindsor.ca This generates a carbanion, which is nucleophilic. This reversal of polarity, from an electrophilic carbonyl carbon to a nucleophilic acyl anion equivalent, allows for the formation of carbon-carbon bonds that are not possible through conventional synthetic routes. wikipedia.orgwikipedia.org This concept was pioneered by E.J. Corey and Dieter Seebach and is famously known as the Corey-Seebach reaction. wikipedia.org

Furthermore, cyclic dithioacetals are more stable than their disulfide counterparts, making them attractive for developing biologically active peptides with enhanced stability. acs.org

Role of this compound as a Versatile Synthetic Intermediate

This compound serves as a highly versatile intermediate in a variety of synthetic applications. chemimpex.com Its utility stems from the unique reactivity conferred by the dithiolane ring and the ethyl ester group. chemimpex.com This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. chemimpex.com

The presence of the dithiolane ring allows this compound to participate in nucleophilic substitution reactions, making it an excellent candidate for constructing intricate molecular architectures. chemimpex.com Researchers have successfully utilized this compound in the synthesis of various biologically active molecules, highlighting its potential in medicinal chemistry. chemimpex.com For instance, it is a precursor in the synthesis of 1,3-dithiolane-2-methanol (B15435076) through reduction with lithium aluminum hydride, a compound that can be further modified for ligand studies. chemrxiv.org

The carbanion generated from ethyl 1,3-dithiane-2-carboxylate, a closely related six-membered ring analogue, can be employed in the preparation of α-keto esters. sigmaaldrich.com While direct examples for the dithiolane are less common in the provided results, the principle of using the deprotonated dithioacetal as a glyoxylate (B1226380) anion equivalent is a key synthetic strategy. rsc.org However, it is noted that unlike 1,3-dithianes, 1,3-dithiolanes can undergo ring fragmentation upon deprotonation. acs.org

The compound is also explored for its potential in material science, including the development of new coatings and adhesives. chemimpex.com Additionally, it finds application in the flavor and fragrance industry. chemimpex.com

Historical Context and Evolution of Research on Dithiolane Systems

The study of dithiolane systems is deeply rooted in the broader history of organosulfur chemistry. The initial interest in these compounds was largely due to their utility as robust protecting groups for carbonyl compounds. organic-chemistry.org The development of methods for their formation and cleavage was a significant focus of early research. organic-chemistry.org

A paradigm shift in the application of dithiolane and dithiane chemistry occurred with the introduction of the concept of "umpolung" by Seebach and Corey in the 1970s. organic-chemistry.orgwikipedia.orgwikipedia.org Their work on the generation of 2-lithio-1,3-dithianes from 1,3-dithianes demonstrated that these species could act as acyl anion equivalents, reacting with a wide range of electrophiles. wikipedia.orgacs.org This discovery, known as the Corey-Seebach reaction, revolutionized synthetic organic chemistry by providing a new strategy for carbon-carbon bond formation and the synthesis of 1,2-dicarbonyl and α-hydroxy carbonyl compounds. organic-chemistry.orgwikipedia.org

While much of the foundational work on umpolung focused on 1,3-dithianes, the principles were extended to 1,3-dithiolane (B1216140) systems. organic-chemistry.org However, research revealed that metallated 1,3-dithiolanes are more prone to fragmentation compared to their six-membered ring counterparts. organic-chemistry.orgacs.org This fragmentation can lead to the formation of dithiocarboxylates and ethylene (B1197577), a reaction pathway that has itself been developed into a useful synthetic method for preparing dithioesters. acs.org

More recent research has continued to explore the rich chemistry of dithiolanes. This includes the development of new catalytic methods for their synthesis and deprotection under milder conditions. chemicalbook.comorganic-chemistry.org There is also a growing interest in the asymmetric synthesis involving dithiolane intermediates, for example, in the organocatalytic conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes to create chiral molecules. rsc.org The stability and unique reactivity of the dithiolane ring have also led to its incorporation into drug candidates and biologically active molecules, such as more stable analogues of peptides. nih.govacs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂S₂ | chemimpex.comsigmaaldrich.comnist.gov |

| Molecular Weight | 178.27 g/mol | sigmaaldrich.comnist.gov |

| CAS Number | 20461-99-8 | chemimpex.comsigmaaldrich.comnist.gov |

| Appearance | Colorless to slightly yellow clear liquid | chemimpex.com |

| Density | 1.249 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 85 °C at 0.1 mmHg | chemimpex.comsigmaaldrich.com |

| Refractive Index | n20/D 1.539 | sigmaaldrich.com |

| Flash Point | 113 °C (closed cup) | sigmaaldrich.com |

| InChI Key | OMCSHTHLIQOHDD-UHFFFAOYSA-N | sigmaaldrich.comnist.gov |

| Synonyms | 1,3-Dithiolane-2-carboxylic acid ethyl ester, Glyoxylic acid ethyl ester ethylene mercaptal | chemimpex.comsigmaaldrich.comnist.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 1,3-dithiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S2/c1-2-8-5(7)6-9-3-4-10-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCSHTHLIQOHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1SCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174426 | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a strong offensive odor; [Alfa Aesar MSDS] | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20461-99-8 | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1,3-DITHIOLANE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP3BM93ES6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl 1,3 Dithiolane 2 Carboxylate

Established Synthetic Routes and Mechanistic Considerations

The synthesis of ethyl 1,3-dithiolane-2-carboxylate and related structures is primarily achieved through condensation reactions. These methods rely on the formation of a stable five-membered dithiolane ring from appropriate starting materials.

Condensation Reactions of Ethyl Diethoxyacetate with 1,3-Propanedithiol (B87085)

An established route for synthesizing the closely related six-membered ring compound, ethyl 1,3-dithiane-2-carboxylate, involves the condensation of ethyl diethoxyacetate with 1,3-propanedithiol (also known as 1,3-dimercaptopropane). organic-chemistry.orgnih.gov This reaction provides a direct precedent for the synthesis of this compound, which would be formed by reacting ethyl diethoxyacetate with 1,2-ethanedithiol (B43112).

The reaction is typically carried out in the presence of an acid catalyst. The mechanism begins with the protonation of one of the ethoxy groups on the ethyl diethoxyacetate, making it a good leaving group (ethanol). One of the thiol groups of the dithiol then acts as a nucleophile, attacking the carbocation and forming a hemithioacetal intermediate. Subsequent intramolecular reaction, involving the second thiol group attacking the protonated ether, leads to the formation of the cyclic dithiolane ring and the elimination of a second molecule of ethanol. The presence of an ester group on the starting acetal (B89532) is well-tolerated under these conditions.

General Principles of 1,3-Dithiolane (B1216140) Formation from Carbonyl Compounds and 1,2-Ethanedithiol

The formation of 1,3-dithiolanes is a general and widely used method for the protection of carbonyl groups (aldehydes and ketones) in organic synthesis. organic-chemistry.org The fundamental reaction involves the condensation of a carbonyl compound with 1,2-ethanedithiol. organic-chemistry.org This reaction is catalyzed by either a Brønsted or a Lewis acid. organic-chemistry.org

Mechanism of Formation:

Activation of the Carbonyl Group: The acid catalyst (e.g., H⁺ from a Brønsted acid or a Lewis acid like BF₃) activates the carbonyl carbon, making it more electrophilic.

Nucleophilic Attack: One of the sulfur atoms of 1,2-ethanedithiol attacks the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate.

Proton Transfer and Elimination: A proton is transferred to the hydroxyl group of the hemithioacetal, forming a good leaving group (water). The elimination of water generates a highly reactive sulfenium ion.

Intramolecular Cyclization: The second thiol group within the same molecule then attacks the sulfenium ion in an intramolecular fashion, leading to the formation of the five-membered 1,3-dithiolane ring.

Deprotonation: Finally, deprotonation of the resulting species regenerates the acid catalyst and yields the stable 1,3-dithiolane product.

This reversible reaction is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

Optimization of Reaction Conditions and Yields in Dithiolane Ester Synthesis

The efficiency and yield of dithiolane ester synthesis can be significantly influenced by the choice of catalyst, solvent, and reaction conditions. A variety of catalytic systems have been developed to promote thioacetalization under mild and efficient conditions, which is crucial for substrates containing sensitive functional groups like esters.

Research has shown that both Brønsted and Lewis acids are effective catalysts. organic-chemistry.org For instance, catalysts such as yttrium triflate, organic-chemistry.org perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), organic-chemistry.orgchemicalbook.com and praseodymium triflate have been successfully used for the chemoselective thioacetalization of aldehydes and ketones. chemicalbook.com Solvent-free conditions have also been explored, often leading to excellent yields and simpler work-up procedures. organic-chemistry.orgchemicalbook.com The use of a catalytic amount of iodine is another mild and effective method. organic-chemistry.org

Below is a table summarizing various catalytic systems used for the synthesis of dithiolanes, which are applicable to the synthesis of this compound.

| Catalyst System | Substrate Scope | Key Advantages |

| Yttrium Triflate | Aldehydes & Ketones | High chemoselectivity for aldehydes. organic-chemistry.org |

| Iodine (catalytic) | Aldehydes & Ketones | Mild reaction conditions. organic-chemistry.org |

| HClO₄-SiO₂ | Aldehydes & Ketones | Extremely efficient, reusable catalyst, solvent-free conditions. organic-chemistry.orgchemicalbook.com |

| Praseodymium Triflate | Aldehydes | Efficient and recyclable catalyst for chemoselective protection. chemicalbook.com |

| Tungstophosphoric Acid | Aldehydes, Ketones, Acetals | Highly selective, solvent-free conditions, good for sterically hindered compounds. organic-chemistry.org |

| Copper bis(dodecyl sulfate) | Aldehydes & Ketones | Efficient and reusable, works in water, high chemoselectivity. organic-chemistry.org |

Scalable Production Methods for this compound

For the industrial application of this compound, scalable and operationally simple production methods are essential. Methodologies that are amenable to large-scale synthesis typically feature high yields, the use of inexpensive and non-toxic reagents and catalysts, and straightforward purification procedures.

One-pot syntheses are particularly attractive for large-scale production as they reduce the number of separate operations and minimize waste. For instance, procedures for the synthesis of related dithioesters have been developed that are operationally simple and enable synthesis on a gram scale. acs.org Such methods often involve a one-pot reaction where the starting materials are combined with a catalyst, and the product is isolated after a simple work-up, avoiding complex chromatographic purification. acs.org

The development of robust, reusable catalysts, such as silica gel-supported acids, is also a key factor in creating scalable processes. organic-chemistry.orgchemicalbook.com These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and potentially reused, which lowers production costs and simplifies the purification of the final product. organic-chemistry.org A study on the synthesis of dithioester derivatives demonstrated the feasibility of a 10.0 mmol scale reaction performed without the need for a glovebox, yielding the product in high purity and an 84% yield (1.65 g), highlighting the practical utility and scalability of such methods. acs.orgnih.gov The straightforward nature and moderate to excellent yields of many modern thioacetalization procedures suggest that the large-scale production of this compound is highly feasible. organic-chemistry.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl 1,3 Dithiolane 2 Carboxylate

Nucleophilic Reactivity of the Dithiolane Moiety

The 1,3-dithiolane (B1216140) ring system is a cornerstone in organic synthesis, primarily recognized for its role as a protective group for carbonyl compounds. organic-chemistry.orgorganic-chemistry.org This function stems from its stability under both acidic and basic conditions, which allows for chemical manipulations on other parts of a molecule without affecting the masked carbonyl group. organic-chemistry.org The formation of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol (B43112) is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org

The key to the synthetic utility of dithiolanes, including ethyl 1,3-dithiolane-2-carboxylate, lies in the acidity of the C(2) proton. Deprotonation at this position by a strong base, such as n-butyllithium, generates a C(2) carbanion. This nucleophilic center can then react with a variety of electrophiles, such as alkyl halides, in what is known as the Corey-Seebach reaction. organic-chemistry.org This process effectively inverts the polarity of the original carbonyl carbon, a concept termed "umpolung."

However, a critical distinction exists between 1,3-dithianes (the six-membered ring analogues) and 1,3-dithiolanes. While 2-lithio-1,3-dithianes are generally stable and readily undergo alkylation, their five-membered dithiolane counterparts are prone to degradation. nih.gov This instability often leads to ring fragmentation, a pathway that competes with the desired nucleophilic substitution and is discussed in detail in the following section.

Ring Fragmentation Pathways and Mechanisms

The treatment of 1,3-dithiolanes with base can initiate ring-opening reactions, proceeding through distinct mechanistic pathways depending on the reaction conditions and the site of deprotonation.

A significant reaction pathway for 2-substituted 1,3-dithiolanes upon deprotonation at the C(2) position is ring fragmentation to yield a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov This contrasts with the behavior of 1,3-dithianes, which are more stable upon C(2) lithiation. nih.gov

This fragmentation is particularly efficient for 2-aryl-1,3-dithiolanes. Studies have shown that treatment with a strong base like lithium hexamethyldisilazide (LiHMDS) in a solvent such as cyclopentyl methyl ether (CPME) at elevated temperatures rapidly produces the corresponding aryl-dithiocarboxylate anion. nih.gov This intermediate can then be trapped in situ with an electrophile, such as an alkyl halide, to furnish a dithioester in a one-pot synthesis. nih.gov The reaction conditions, including the choice of base and solvent, are crucial for optimizing the yield of the fragmentation product over other potential side reactions. nih.gov

A study by Gümüş and co-workers demonstrated the synthesis of various dithioesters from 2-aryl-1,3-dithiolanes via this base-mediated fragmentation. The reaction proceeds rapidly, often within minutes at 100 °C. nih.gov

Table 1: Synthesis of Dithioesters via Base-Mediated Fragmentation of 2-Aryl-1,3-dithiolanes

| Aryl Group | Electrophile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Phenyl | 4-Chlorobenzyl bromide | LiHMDS | CPME | 100 | 5 | 80 | nih.gov |

| 4-Methoxyphenyl | Benzyl bromide | LiHMDS | CPME | 100 | 5 | 75 | nih.gov |

| 2-Naphthyl | Ethyl bromide | LiHMDS | CPME | 100 | 5 | 78 | nih.gov |

| 4-Chlorophenyl | Methyl iodide | NaH | DMF/HMPA | 130-150 | 120 | ~52 (avg) | nih.gov |

This table presents selected data from the work of Gümüş et al., showcasing the versatility of the base-mediated fragmentation for the synthesis of dithioesters.

The proposed mechanism involves the deprotonation at C(2) to form the corresponding anion. This anion is unstable and undergoes a retro-[2+4] cycloreversion, leading to the formation of the stable ethylene molecule and the dithiocarboxylate anion.

Under certain reaction conditions, an alternative deprotonation can occur at the C(4) position of the 1,3-dithiolane ring. nih.gov This pathway leads to the formation of different types of products, namely thioaldehydes and vinyl thiolates. The choice of base, solvent, and substituents on the dithiolane ring can influence the regioselectivity of the deprotonation between the C(2) and C(4) positions. To fully exploit the synthetic potential of base-induced reactions of 1,3-dithiolanes, careful tuning of these reaction parameters is essential. nih.gov

The deprotonation at C(4) generates a carbanion that can lead to ring opening, forming a vinyl thiolate. This species can exist in equilibrium with its corresponding thioaldehyde. This reactivity highlights the complexity of the base-mediated reactions of 1,3-dithiolanes and the potential to access different reactive intermediates by modifying the reaction conditions.

Oxidative Transformations and Deprotection Mechanisms

While the dithiolane group is stable under many conditions, it can be removed to regenerate the parent carbonyl compound through oxidative cleavage. This deprotection is a crucial step in multi-step syntheses where the dithiolane has served as a protective group. organic-chemistry.orgorganic-chemistry.org

A variety of reagents have been developed for the oxidative cleavage of 1,3-dithiolanes. These methods often involve the use of metal-based oxidants, hypervalent iodine compounds, or ozone.

One common method employs mercury(II) salts, such as mercury(II) nitrate (B79036). mdpi.com The proposed mechanism for this reaction suggests that the mercury(II) ion acts as a Lewis acid, coordinating to the sulfur atoms of the dithiolane ring. This coordination activates the ring towards nucleophilic attack. In a non-solvolytic reaction, the oxygen atom of the mercury(II) nitrate can act as the nucleophile. Subsequent fragmentation and hydrolysis lead to the formation of the corresponding carbonyl compound.

Another powerful reagent for the deprotection of dithiolanes is o-iodoxybenzoic acid (IBX). nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds via an ionic pathway. nih.gov The hypervalent iodine(V) center of IBX coordinates to the sulfur atoms, facilitating the cleavage of the C-S bonds and ultimately leading to the release of the carbonyl compound. This method is often favored due to its mild conditions and the avoidance of toxic heavy metals.

Ozonolysis is another effective method for the cleavage of the dithiolane ring. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction proceeds through the formation of an initial ozonide intermediate, which subsequently decomposes to yield the desired carbonyl compound upon workup. The generally accepted Criegee mechanism for ozonolysis of alkenes provides a framework for understanding this process, involving a 1,3-dipolar cycloaddition of ozone to the C-S bonds, followed by rearrangement and fragmentation. wikipedia.orgorganic-chemistry.org

The choice of deprotection reagent can be critical, especially in the presence of other sensitive functional groups in the molecule. The development of mild and selective methods for dithiolane cleavage remains an active area of research in organic synthesis. organic-chemistry.org

Table 2: Reagents for Oxidative Deprotection of 1,3-Dithiolanes

| Reagent | Typical Conditions | Mechanistic Feature | Reference |

| Mercury(II) Nitrate (Hg(NO₃)₂) | Solid-state grinding or in solution | Lewis acid activation by Hg(II), nucleophilic attack by nitrate oxygen | mdpi.com |

| o-Iodoxybenzoic Acid (IBX) | DMSO or other polar solvents | Ionic pathway involving coordination to hypervalent iodine(V) | nih.govresearchgate.net |

| Ozone (O₃) | Low temperature, followed by reductive or oxidative workup | 1,3-Dipolar cycloaddition (Criegee mechanism) | wikipedia.orgorganic-chemistry.org |

| N-Halosuccinimides (e.g., NBS) | Aqueous organic solvents | Oxidative hydrolysis | acs.org |

This table summarizes common reagents and their key mechanistic features for the regeneration of carbonyl compounds from 1,3-dithiolanes.

Strategic Applications of Ethyl 1,3 Dithiolane 2 Carboxylate in Complex Organic Synthesis

Role as a Masked Acyl Anion Equivalent and Synthetic Utility

A cornerstone of modern synthetic chemistry is the concept of "umpolung," or the reversal of polarity of a functional group. The 1,3-dithiolane (B1216140) group in ethyl 1,3-dithiolane-2-carboxylate is a classic example of a masked acyl anion. rsc.org Normally, the carbonyl carbon of an ester is electrophilic. However, the dithiolane moiety allows for the deprotonation of the C2 carbon (the carbon between the two sulfur atoms) using a strong base. This generates a nucleophilic carbanion, which serves as a synthetic equivalent of a glyoxylate (B1226380) acyl anion.

This umpolung strategy unlocks a variety of synthetic possibilities. The resulting anion can participate in nucleophilic substitution and addition reactions, allowing for the formation of new carbon-carbon bonds at a position that would typically be unreactive or electrophilic. This makes the compound a valuable tool for constructing complex molecular architectures. chemimpex.com

In a notable application, researchers have explored the conjugate addition of 1,3-dithiane-2-carboxy derivatives, which are structurally similar to this compound, to nitroalkenes. rsc.org This reaction represents a formal catalytic stereoselective conjugate addition of a glyoxylate anion synthon, leading to γ-nitro-β-aryl-α-keto esters. rsc.org These products are versatile intermediates for further transformations. rsc.org For instance, the simultaneous reduction of the nitro group and cleavage of the dithiane ring has been used to prepare the GABAB receptor agonist, baclofen. rsc.org

The general synthetic utility of 1,3-dithiolanes, prepared from carbonyl compounds and 1,2-ethanedithiol (B43112), is well-established for protecting carbonyl groups and for serving as a source of nucleophilic carbon. organic-chemistry.org The cleavage of the dithiolane group, typically under oxidative or hydrolytic conditions, regenerates the carbonyl functionality in the final product. organic-chemistry.org

Applications in Asymmetric Synthesis

The construction of stereochemically defined molecules is a primary goal of organic synthesis. This compound and its derivatives are instrumental in several asymmetric strategies.

Stereoselective Formation of Dithiolane Aldols

The aldol (B89426) reaction, which forms a β-hydroxy carbonyl compound, is a powerful C-C bond-forming reaction. When using enolates derived from compounds like this compound, the stereochemical outcome can be controlled. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often invoked to predict the stereochemistry of aldol reactions involving metal enolates. harvard.edu By carefully selecting the base, metal counterion, and reaction conditions, chemists can favor the formation of specific diastereomers (syn or anti) of the resulting aldol adduct. While specific studies focusing solely on the stereoselective aldol reactions of this compound are specialized, the principles established for related chiral ketones and thioesters are applicable. For example, the use of dialkylboron triflates is known to reliably produce (Z)-enolates, which typically lead to syn-aldol products. harvard.edu

Enantioselective Transformations Utilizing Silyl (B83357) Ketene (B1206846) Acetals

Silyl ketene acetals are versatile nucleophiles in organic synthesis. Those derived from this compound can be employed in enantioselective transformations. Research has demonstrated the catalytic, enantioselective C-acylation of silyl ketene acetals using chiral catalysts. This process can create quaternary stereocenters with high enantioselectivity. The mechanism often involves the activation of both the silyl ketene acetal (B89532) (nucleophile) and an acylating agent (electrophile) by the chiral catalyst. This methodology has been successfully applied to the synthesis of complex molecules like (S)-Verapamil, where the key step involves the enantioselective construction of a quaternary stereocenter.

Similarly, 2-silylated 1,3-dithiolanes have been used to synthesize sterically crowded ethenes. beilstein-journals.org Treatment of these silylated dithiolanes with a fluoride (B91410) source generates a transient carbanion that can undergo further reactions, highlighting the synthetic potential unlocked by silylation. beilstein-journals.org

Contributions to the Synthesis of Chiral Building Blocks

Chiral building blocks are small, enantiomerically pure molecules that serve as starting materials for the synthesis of more complex targets. uni-duesseldorf.dersc.org this compound serves as a valuable precursor for such building blocks. Its ability to function as a glyoxylate anion equivalent allows for the introduction of a two-carbon unit with latent carbonyl functionality. rsc.org

For example, the products from the organocatalytic addition of dithiane carboxylates to nitroalkenes are themselves valuable chiral building blocks. rsc.org These γ-nitro-α-keto ester derivatives can be transformed into various other functional groups while retaining the stereochemical information installed during the initial asymmetric reaction. The synthesis of polyhydroxylated alkaloids, for instance, often relies on the assembly of complex structures from smaller, readily available chiral synthons. rsc.org The versatility of the dithiolane group allows it to be carried through several synthetic steps before its eventual conversion to a carbonyl or other group, making it a key component in the strategic synthesis of these biologically active natural products.

Precursor for the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. This compound is a useful starting material for synthesizing various heterocyclic systems. chemimpex.com The dithiolane ring itself is a sulfur-containing heterocycle. chemicalbook.com

The functional groups on the molecule—the ester and the dithiolane—can be manipulated to build larger ring systems. For example, the ester can be reduced to an alcohol or converted to an amide, providing handles for cyclization reactions. The dithiolane can be cleaved to unmask a ketone, which can then participate in condensation reactions to form heterocycles like pyrimidines, pyridines, or other complex ring systems. Furthermore, reactions involving N-heterocyclic carbenes (NHCs) have been shown to be reversible with certain carboxylates, suggesting potential for novel synthetic routes involving activation by or incorporation into heterocyclic structures. rsc.org

Utility in the Construction of Sulfur-Rich Coordination Ligands for Transition Metals (e.g., Palladium, Platinum)

The two sulfur atoms in the 1,3-dithiolane ring are soft donors, making them excellent coordinating atoms for soft transition metals like palladium(II) and platinum(II). While direct examples utilizing this compound as a ligand precursor are highly specific, the principle is well-founded in coordination chemistry. Sulfur-rich ligands are of great interest for their applications in catalysis, materials science, and bioinorganic chemistry.

The synthesis of such ligands would likely involve modification of the ester group to incorporate another donor arm, creating a chelating ligand. For example, the ester could be converted to an amide bearing a pyridyl or phosphino (B1201336) group. The resulting multidentate ligand could then bind to a metal center through its sulfur atoms and the newly introduced donor atom(s). The stability and well-defined geometry of the dithiolane ring would provide a robust backbone for the ligand, influencing the coordination geometry and, consequently, the reactivity of the resulting metal complex.

Starting Material for Semicyclic Dienes in Diels-Alder Reactions

While not a diene itself, this compound serves as a strategic starting material for the generation of reactive semicyclic dienes, which can then participate in [4+2] cycloaddition reactions, a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org The core strategy involves the transformation of the carboxylate functionality into a suitable exocyclic double bond, thereby creating a diene system embedded within a cyclic framework.

A key intermediate in this transformation is the corresponding ketene dithioacetal. The reaction of this compound with a suitable phosphorus ylide, such as one derived from a phosphonate (B1237965) ester, can generate a 2-ylidene-1,3-dithiolane derivative. This exocyclic double bond, conjugated with another pi-system, forms the semicyclic diene.

For instance, the Knoevenagel condensation of the corresponding aldehyde (derived from the reduction of this compound) with an active methylene (B1212753) compound can yield a 2-alkylidene-1,3-dithiolane. researchgate.net These resulting ketene dithioacetals are activated dienophiles and can also be precursors to dienes.

A representative, though not directly starting from the ethyl ester, synthesis of 2-ylidene-1,3-dithiolanes involves the reaction of active methylene compounds like malononitrile (B47326) with carbon disulfide in the presence of a base, followed by reaction with a dihaloalkane. researchgate.net This highlights the general synthetic accessibility of the key structural motif.

The Diels-Alder reactivity of these semicyclic dienes is influenced by the substituents on the diene and the dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com The dithiolane moiety itself can influence the stereochemical outcome of the cycloaddition.

Table 1: Representative Diels-Alder Reactions of Semicyclic Dienes Derived from Dithiolane Precursors

| Diene Precursor (Illustrative) | Dienophile | Product | Reference |

| 2-Methylene-1,3-dithiolane | Maleic anhydride | Spiro[cyclohexene-1,2'- wikipedia.orgresearchgate.netdithiolane]-4,5-dicarboxylic anhydride | Fictionalized Example |

| 2-(Prop-1-en-2-yl)-1,3-dithiolane | Dimethyl acetylenedicarboxylate | Dimethyl 4-methyl-4-(1,3-dithiolan-2-yl)cyclohexa-1,4-diene-1,2-dicarboxylate | Fictionalized Example |

Integration into Multistep Total Synthesis Strategies

The strategic incorporation of the 1,3-dithiolane-2-carboxylate moiety into multistep total synthesis campaigns showcases its utility beyond a simple functional group. The dithiolane group can serve multiple purposes throughout a synthetic sequence, acting as a protecting group for a carbonyl functionality, a precursor to other functional groups, or a director of stereochemistry.

A prominent application of dithiolane derivatives in total synthesis is their role as masked acyl anions. Deprotonation of the C2 position of a 1,3-dithiolane creates a nucleophilic center that can react with various electrophiles, effectively reversing the polarity of a carbonyl group (umpolung). While the parent this compound is less commonly used for this purpose directly due to the acidity of the C2 proton being influenced by the ester group, its derivatives play a crucial role.

For example, in the total synthesis of complex natural products, a dithiolane moiety might be introduced early in the sequence. After several synthetic steps, the dithiolane can be unmasked to reveal a ketone or aldehyde, which then participates in subsequent transformations. The stability of the dithiolane group to a wide range of reaction conditions makes it an ideal protecting group.

While a direct, comprehensive example of a total synthesis starting with this compound for a complex molecule is not prominently featured in readily accessible literature, the strategic principles are well-established with closely related dithiane analogs. The conversion of this compound to its corresponding alcohol, 1,3-dithiolane-2-methanol (B15435076), provides a handle for further functionalization and integration into larger synthetic frameworks.

Table 2: Key Transformations and Intermediates in a Hypothetical Total Synthesis Incorporating this compound

| Step | Reaction | Intermediate | Purpose of Dithiolane Moiety |

| 1 | Reduction of this compound | (1,3-Dithiolan-2-yl)methanol | Introduction of a primary alcohol for further elaboration. |

| 2 | Oxidation and Wittig Reaction | 2-Vinyl-1,3-dithiolane | Formation of a key building block. |

| 3 | Diels-Alder Reaction | Spirocyclic dithiolane adduct | Construction of a core cyclic system. |

| 4 | Deprotection (Hydrolysis of dithiolane) | Cyclohexanone derivative | Unmasking of a carbonyl group for late-stage functionalization. |

This table represents a conceptual synthetic sequence to illustrate the strategic utility of the dithiolane moiety derived from this compound.

Derivatives and Analogues of Ethyl 1,3 Dithiolane 2 Carboxylate: Synthesis and Reactivity

Synthesis of Substituted Ethyl 1,3-Dithiolane-2-carboxylate Derivatives

The synthesis of substituted 1,3-dithiolane (B1216140) derivatives can be achieved through several methodologies. A common approach involves the condensation of a carbonyl compound with 1,2-ethanedithiol (B43112). organic-chemistry.org This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org For instance, aldehydes and ketones react with ethane-1,2-dithiol in the presence of catalysts like perchloric acid adsorbed on silica (B1680970) gel (HClO4·SiO2) under solvent-free conditions to yield 2-substituted 1,3-dithiolanes. chemicalbook.com Similarly, the use of a catalytic amount of a Brønsted acidic ionic liquid has been shown to be effective for the condensation of aromatic aldehydes with ethane-1,2-dithiol, producing the corresponding 1,3-dithiolanes in high yields. chemicalbook.com

The commercially available this compound can be used as a starting material for further derivatization. For example, its reduction with lithium aluminum hydride yields 1,3-dithiolane-2-methanol (B15435076), which can then be used in subsequent reactions to introduce various functionalities. chemrxiv.org This straightforward synthetic route allows for the preparation of a series of new compounds containing one, two, or three dithiolane rings attached to an aromatic core with moderate to excellent yields after chromatographic purification. chemrxiv.org

Alternative synthetic strategies include the reaction of arenesulfonates of primary alcohols with lithio derivatives of 1,3-dithiane (B146892) at room temperature, which results in 2-alkyl derivatives in high yields. organic-chemistry.org

Reactivity Profiles of Dithiolane-Based Dithioester Derivatives from Fragmentation Reactions

1,3-dithiolanes exhibit distinct reactivity compared to their six-membered counterparts, 1,3-dithianes. While 1,3-dithianes are readily metalated at the C(2) position, 1,3-dithiolanes tend to undergo ring fragmentation upon deprotonation at the same position. acs.org This fragmentation process yields a dithiocarboxylate anion and ethylene (B1197577) gas. acs.org The reaction conditions, including the choice of solvent, base, and substituents on the ring, are crucial in directing the reaction pathway. acs.org

A one-pot synthesis of dithioesters has been developed based on this fragmentation. By treating 2-aryl-1,3-dithiolanes with a base like lithium hexamethyldisilazide (LiHMDS) in a solvent such as cyclopentyl methyl ether (CPME) at elevated temperatures, aryl-dithiocarboxylates can be generated rapidly. acs.orgnih.gov These intermediates can then be trapped by various electrophiles, such as alkyl halides and diaryliodonium salts, to produce a diverse library of dithioesters in good yields. acs.orgnih.gov

The scope of this reaction has been explored with various substituted 2-aryl-1,3-dithiolanes and electrophiles. For example, the reaction of different 2-aryl-1,3-dithiolanes with ethyl bromide under optimized conditions afforded the corresponding dithioester derivatives with a range of electronic and steric properties in good yields (60–89%). acs.org The reaction is also successful with longer alkyl bromides. acs.org However, the steric properties of the aryl group on the dithiolane ring can influence the reaction's success, as seen in the lower yield for the reaction of 2-(o-tolyl)-1,3-dithiolane with diphenyliodonium (B167342) triflate. acs.orgnih.gov The reaction of 2-alkyl-1,3-dithiolanes showed different outcomes; for instance, 2-cyclohexyl-1,3-dithiolane did not produce the expected dithioester but instead a ketene (B1206846) dithioacetal derivative. acs.org

Table 1: Synthesis of Dithioester Derivatives via Fragmentation of 2-Aryl-1,3-dithiolanes

| Entry | 2-Aryl-1,3-dithiolane | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Phenyl-1,3-dithiolane | Ethyl bromide | Ethyl dithiobenzoate | 89 |

| 2 | 2-(4-Methoxyphenyl)-1,3-dithiolane | Ethyl bromide | Ethyl 4-methoxydithiobenzoate | 85 |

| 3 | 2-(4-Chlorophenyl)-1,3-dithiolane | Ethyl bromide | Ethyl 4-chlorodithiobenzoate | 78 |

| 4 | 2-(o-Tolyl)-1,3-dithiolane | Diphenyliodonium triflate | S-Phenyl dithiotoluate | 34 |

Development of 2-Imino-1,3-Dithiolane Derivatives

The development of 2-imino-1,3-dithiolane derivatives has been an area of interest, leading to the synthesis of novel heterocyclic compounds. While specific synthetic details for 2-imino derivatives of this compound are not extensively available in the provided context, related research highlights the synthesis of various 2-imino-1,3-dithiolane structures. These compounds can serve as precursors for more complex heterocyclic systems. For example, some research has focused on the synthesis and biological activity of 2-imino-1,3-dithiolane derivatives. researchgate.net

Preparation of Silylated 1,3-Dithiolanes and their Subsequent Transformations to Aryl/Hetaryl-Substituted Ethenes and Dibenzofulvenes

Silylated 1,3-dithiolanes are valuable intermediates for the synthesis of substituted ethenes and dibenzofulvenes. nih.govnih.gov A notable method involves the reaction of trimethylsilyldiazomethane (B103560) (TMS-CHN2) with thioketones. nih.govnih.govbeilstein-journals.org For instance, the reaction with hetaryl thioketones at low temperatures leads to the formation of sterically crowded 2-trimethylsilyl-4,4,5,5-tetrahetaryl-1,3-dithiolanes with complete regioselectivity. nih.govnih.govbeilstein-journals.org

In a related approach, thiofluorenone reacts with TMS-CHN2 to form a 1,3,4-thiadiazoline, which is unstable and decomposes to a silylated thiocarbonyl S-methanide. nih.govnih.govbeilstein-journals.org This intermediate can be trapped by aryl or hetaryl thioketones to produce sterically crowded 2-trimethylsilyl-1,3-dithiolanes. nih.govnih.govbeilstein-journals.org

These 2-silylated 1,3-dithiolanes can be converted in a one-pot procedure to aryl/hetaryl-substituted ethenes or dibenzofulvenes. nih.govnih.govbeilstein-journals.org This transformation is achieved by treatment with an equimolar amount of a desilylating agent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govnih.govbeilstein-journals.org The reaction proceeds through a cycloreversion of the intermediate 1,3-dithiolane carbanion. nih.govnih.gov This protocol offers a highly efficient route to tetrasubstituted ethenes and dibenzofulvenes bearing aryl and/or hetaryl substituents. nih.govnih.govbeilstein-journals.org

For example, 2-phenyl-2-(trimethyl)silyl-1,3-dithiolane has been synthesized and characterized. beilstein-journals.org

Table 2: Transformation of Silylated 1,3-Dithiolanes to Ethenes

| Entry | Silylated 1,3-Dithiolane | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Trimethylsilyl-4,4,5,5-tetrakis(thiophen-2-yl)-1,3-dithiolane | Tetrakis(thiophen-2-yl)ethene | High |

Advanced Characterization Techniques for Ethyl 1,3 Dithiolane 2 Carboxylate and Its Derivatives

Spectroscopic Analysis for Structural and Stereochemical Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed insights into the functional groups, connectivity, and spatial arrangement of atoms within ethyl 1,3-dithiolane-2-carboxylate and its derivatives.

Infrared Spectroscopy in Mechanistic Studies

Infrared (IR) spectroscopy is a powerful and accessible tool for identifying functional groups and tracking their transformations during a chemical reaction. For this compound, the IR spectrum displays characteristic absorption bands that are crucial for structural confirmation. The most prominent of these is the strong carbonyl (C=O) stretch of the ester group, which typically appears in the 1735-1750 cm⁻¹ region. vscht.cz Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹, and absorptions corresponding to the C-O and C-S bonds. vscht.czpressbooks.pub

In mechanistic studies, in-situ IR spectroscopy allows researchers to monitor reactions in real-time by observing the disappearance of reactant peaks and the emergence of product peaks. ethz.chnih.gov For instance, in the reduction of this compound to its corresponding alcohol, one would track the decrease in the intensity of the C=O ester band and the concurrent appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. pressbooks.pub Similarly, during polymerization reactions involving dithiolane derivatives, FTIR spectroscopy has been effectively used to monitor the kinetics by observing changes in the fingerprint region (800-500 cm⁻¹) and the appearance of new peaks, such as a vinyl sulfide (B99878) peak around 1545 cm⁻¹, indicating specific intermediate formations. rsc.org This ability to track functional group transformations provides invaluable evidence for proposed reaction pathways.

Table 1: Characteristic Infrared (IR) Absorption Ranges for Key Functional Groups

| Functional Group | Bond | Absorption Range (cm⁻¹) | Appearance |

| Alkane | C-H stretch | 2850-2960 | Strong, sharp |

| Ester | C=O stretch | 1735-1750 | Strong, sharp |

| Ester | C-O stretch | 1000-1300 | Moderate |

| Thioether | C-S stretch | 600-800 | Weak to moderate |

Data compiled from general spectroscopic tables and analysis of related compounds. vscht.czpressbooks.pub

Nuclear Magnetic Resonance Spectroscopy for Isomer Differentiation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, the ¹H NMR spectrum shows distinct signals for each set of non-equivalent protons. The ¹³C NMR spectrum is equally informative, showing separate signals for each carbon atom, with the carbonyl carbon appearing significantly downfield. docbrown.info

NMR is particularly crucial for differentiating between isomers. Positional or stereoisomers of dithiolane derivatives will exhibit unique NMR spectra due to differences in the electronic environments of their nuclei. Variable temperature NMR studies on certain dithiolane derivatives have even revealed complex dynamic processes, such as the interconversion of functional groups, highlighting the technique's utility in studying molecular motion. nih.gov

Furthermore, NMR is an essential tool for monitoring reaction progress. By taking spectra of the reaction mixture at different time points, chemists can track the consumption of starting materials and the formation of products, allowing for the optimization of reaction conditions and the identification of intermediates. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| -CH₃ (Ethyl) | ~1.3 (triplet) | ~14 |

| -CH₂- (Ethyl) | ~4.2 (quartet) | ~62 |

| -S-CH₂-CH₂-S- | ~3.3-3.4 (multiplet) | ~39 |

| >CH-COOEt | ~4.8 (singlet) | ~53 |

| >C=O | Not Applicable | ~170 |

Note: These are approximate values. Actual shifts can vary depending on the solvent and experimental conditions. docbrown.infochemicalbook.com

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk For this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, 178.27. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. The fragmentation of the molecular ion provides a structural fingerprint. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, a loss of 45 mass units) or the entire ester group. libretexts.org Cleavage within the dithiolane ring can also occur. The systematic study of these fragmentation patterns, often aided by tandem MS (MS/MS) experiments, helps to confirm the connectivity of the molecule. lew.ronih.gov Combining mass spectrometry with gas-phase IR spectroscopy can unambiguously identify product ion structures and elucidate complex fragmentation mechanisms, including rearrangements. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for Adducts of this compound

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₆H₁₁O₂S₂]⁺ | 179.01950 |

| [M+Na]⁺ | [C₆H₁₀O₂S₂Na]⁺ | 201.00144 |

| [M+NH₄]⁺ | [C₆H₁₄NO₂S₂]⁺ | 196.04604 |

| [M-H]⁻ | [C₆H₉O₂S₂]⁻ | 177.00494 |

This table presents predicted data for common adducts observed in electrospray ionization (ESI) mass spectrometry.

Chromatographic Methods for Separation and Purification of Dithiolane Compounds

Chromatographic techniques are essential for the isolation and purification of this compound and its derivatives from complex reaction mixtures. rsc.org The choice of method depends on the scale of the separation and the properties of the compounds.

Column Chromatography: This is a standard and widely used technique for preparative purification. Silica (B1680970) gel is a common stationary phase, and mixtures of non-polar and polar organic solvents, such as ethyl acetate (B1210297) and hexanes, are used as the mobile phase. rsc.org By gradually increasing the polarity of the eluent, compounds with different polarities can be effectively separated. For example, derivatives of kottamide E, which contain a dithiolane ring, were purified using flash column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and speed compared to standard column chromatography and is used for both analytical and preparative purposes. Reverse-phase HPLC is common for analytical purity checks. A notable application for dithiolane derivatives is chiral HPLC, which is used to separate enantiomers (non-superimposable mirror images). For instance, the enantiomers of a key dithiolane-based synthon were successfully resolved using a chiral stationary phase (Chiralpak IA) with a mobile phase of n-hexane, MTBE, and DEA. rsc.org This demonstrates the power of HPLC in accessing enantiomerically pure compounds, which is critical in pharmaceutical research.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique is highly effective for separating and identifying volatile compounds. jmaterenvironsci.comcabidigitallibrary.org The assay of ethyl 1,3-dithiane-2-carboxylate, a close analog, is often reported using GC, indicating its utility for the analysis of related dithiolane compounds. sigmaaldrich.com

Table 4: Chromatographic Techniques for Dithiolane Compounds

| Technique | Stationary Phase Example | Mobile Phase Example | Application | Reference |

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes | Purification of reaction products | rsc.org |

| Analytical HPLC | C18 (Reverse Phase) | Acetonitrile / Water | Purity analysis | General Practice |

| Chiral Preparative HPLC | Chiralpak IA | n-Hexane / MTBE / DEA | Separation of enantiomers | rsc.org |

| Gas Chromatography (GC) | Polysiloxane | Helium (carrier gas) | Purity analysis, separation of volatile derivatives | jmaterenvironsci.comsigmaaldrich.com |

Computational Chemistry and Theoretical Investigations of Ethyl 1,3 Dithiolane 2 Carboxylate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like ethyl 1,3-dithiolane-2-carboxylate. mdpi.commdpi.com Methods such as DFT with the B3LYP functional and a 6-31G(d) basis set are commonly employed to optimize the molecular geometry and calculate key electronic properties. nankai.edu.cnresearchgate.net

The electronic structure dictates the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nankai.edu.cnyoutube.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the non-bonding orbitals of the sulfur atoms, making them susceptible to electrophilic attack. The LUMO is likely centered on the carbonyl group of the ester functionality, indicating its potential as an electrophilic site for nucleophilic attack. A molecular electrostatic potential (MEP) map would visually confirm these characteristics, showing regions of negative potential (electron-rich) around the sulfur and oxygen atoms and positive potential (electron-poor) near the carbonyl carbon and the acidic hydrogen at the C2 position.

Table 1: Hypothetical Calculated Electronic Properties of this compound (using DFT/B3LYP/6-31G(d))

| Property | Calculated Value (Hartree) | Calculated Value (eV) | Description |

| HOMO Energy | -0.245 | -6.67 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.015 | -0.41 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 0.230 | 6.26 | Energy difference, a key indicator of chemical reactivity and stability. |

Note: These values are illustrative and representative of what typical DFT calculations would yield for a molecule of this type.

Reaction Pathway Modeling and Transition State Analysis

Computational methods are essential for modeling reaction pathways and analyzing the associated transition states, providing detailed mechanistic insights that are often difficult to obtain experimentally. mdpi.com A common reaction involving 1,3-dithiolanes is their hydrolysis, which serves as a deprotection step in organic synthesis to regenerate the parent carbonyl compound. researchgate.netchemicalbook.com

For this compound, the hydrolysis reaction would yield ethyl glyoxylate (B1226380) and ethane-1,2-dithiol. Modeling this reaction computationally involves mapping the potential energy surface along the reaction coordinate. This process identifies the structures of the reactants, products, any intermediates, and, crucially, the transition state (TS). The transition state represents the highest energy point along the lowest energy path from reactant to product. researchgate.net

The activation energy (Ea) of the reaction, which is the energy difference between the transition state and the reactants, can be calculated. A lower activation energy corresponds to a faster reaction rate. For the hydrolysis of this compound, the mechanism would likely involve protonation of a sulfur atom, followed by nucleophilic attack of water and subsequent ring-opening. DFT calculations can be used to locate the geometry of the transition state for the rate-determining step and compute its energy, thus quantifying the kinetic barrier of the reaction. researchgate.net

Table 2: Illustrative Energy Profile for the Rate-Determining Step of Acid-Catalyzed Hydrolysis of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Protonated dithiolane and water molecule | 0.0 |

| Transition State (TS) | Structure corresponding to the highest energy barrier | +18.5 |

| Product Complex | Ring-opened intermediate | -5.2 |

Note: These energy values are hypothetical examples to illustrate a typical reaction energy profile.

Conformational Analysis of the Dithiolane Ring System

The five-membered 1,3-dithiolane (B1216140) ring is not planar and exists in a range of puckered conformations. Understanding these conformations is critical as they can influence the molecule's reactivity and interactions. The conformational landscape of five-membered rings is typically described by the concept of pseudorotation, a continuous puckering motion that occurs with a low energy barrier. nih.gov

The two most common conformations for the 1,3-dithiolane ring are the "envelope" (with Cs symmetry, where one atom is out of the plane of the other four) and the "twist" or "half-chair" (with C₂ symmetry, where two atoms are displaced on opposite sides of a plane formed by the other three). rsc.org For this compound, the substituent at the C2 position (the ethyl carboxylate group) can adopt either an axial or an equatorial-like position relative to the ring.

Computational methods can be used to calculate the potential energy surface of the pseudorotation pathway, identifying the most stable conformers and the energy barriers between them. nih.gov It is generally expected that the conformer which minimizes steric interactions involving the bulky ethyl carboxylate group will be the most stable. Therefore, a half-chair conformation with the substituent in a pseudo-equatorial position is likely the global minimum energy structure.

Table 3: Calculated Conformational Data for the 1,3-Dithiolane Ring in this compound

| Conformer | Key Dihedral Angle (S-C2-S-C5) | Relative Energy (kcal/mol) | Population (%) |

| Half-Chair (equatorial) | ~45° | 0.00 | ~75 |

| Envelope (equatorial) | ~0° | 0.5 | ~20 |

| Half-Chair (axial) | ~45° | >2.0 | <5 |

Note: Data are illustrative, based on established principles of conformational analysis for substituted five-membered rings.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies for Material Design Applications

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. nih.govresearchgate.nettaylorfrancis.com These models are increasingly used in materials science to accelerate the design of new materials with desired characteristics, reducing the need for extensive trial-and-error synthesis and testing. researchgate.netresearchgate.net this compound and its derivatives are of interest in the development of new materials, such as specialized coatings and adhesives. nih.gov

A QSPR study for material design would involve several steps. First, a library of dithiolane derivatives would be defined. Second, for each molecule in the library, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated using computational chemistry. These descriptors can include molecular weight, LogP, dipole moment, polarizability, and HOMO/LUMO energies. digitaloceanspaces.com

Third, an experimental property of interest (e.g., adhesion strength to a specific surface, refractive index, or corrosion inhibition efficiency) would be measured for a subset of these compounds (the training set). Finally, a mathematical model is built to find a correlation between the calculated descriptors and the measured property. This model can then be used to predict the property for new, unsynthesized dithiolane derivatives, allowing for the in-silico screening of candidates and the rational design of molecules with optimized performance. nih.gov

Table 4: Example Data for a Hypothetical QSPR Model for Adhesion Properties

| Compound | Molecular Weight ( g/mol ) | Polarizability (ų) | Dipole Moment (Debye) | Predicted Adhesion Strength (a.u.) |

| This compound | 178.27 | 16.5 | 2.1 | 5.5 |

| Mthis compound | 164.24 | 14.8 | 2.2 | 5.3 |

| 2-acetyl-1,3-dithiolane | 148.23 | 13.9 | 2.8 | 6.1 |

| 2-phenyl-1,3-dithiolane | 182.29 | 19.8 | 1.5 | 4.8 |

Note: This table is a simplified, hypothetical illustration of the data used to construct a QSPR model. Adhesion strength values are arbitrary.

Emerging Research Directions and Future Perspectives in Ethyl 1,3 Dithiolane 2 Carboxylate Chemistry

Novel Catalytic Applications and Methodologies

Recent research has moved beyond the traditional use of dithiolanes as simple protecting groups, exploring their reactivity in novel catalytic and stoichiometric transformations. A significant development is the base-mediated fragmentation of 2-aryl-1,3-dithiolanes to generate dithiocarboxylates. nih.govacs.org These intermediates can be trapped with various electrophiles to furnish a wide array of dithioesters, which are valuable precursors for heterocycles and important agents in polymer chemistry. nih.gov This method is operationally simple and can be performed on a gram scale. acs.org

The synthesis of dithiolanes itself is also a subject of innovation. Modern protocols are being developed that employ new, more efficient catalysts. For instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) has been reported as a mild and effective catalyst for the conversion of aldehydes and ketones into their corresponding 1,3-dithiolanes. researchgate.net Furthermore, the development of solid-supported, odorless reagents for dithioacetalization represents a significant methodological advancement, simplifying reaction workups and improving handling safety. researchgate.net

| Catalytic Method | Catalyst / Reagent | Transformation | Key Advantages |

| Dithioester Synthesis | LiHMDS (Lithium bis(trimethylsilyl)amide) | Base-mediated ring fragmentation of 2-aryl-1,3-dithiolanes | Rapid, one-pot synthesis of valuable dithioesters from dithiolane precursors. nih.govacs.org |

| Dithiolane Formation | SnCl₂·2H₂O (Tin(II) chloride dihydrate) | Thioacetalization of carbonyl compounds | Mild, efficient, and solvent-free conditions possible. researchgate.net |

| Dithiolane Formation | Solid-Supported Thiol Reagent | Thioacetalization of aldehydes | Odorless reagent, simplified purification, chemoselective for aldehydes. researchgate.net |

This table summarizes emerging catalytic methodologies related to the synthesis and transformation of the 1,3-dithiolane (B1216140) core structure.

Innovations in Stereoselective Synthesis Utilizing Dithiolane Auxiliaries

Stereoselective synthesis, the ability to produce a single desired stereoisomer, is a cornerstone of modern drug discovery and materials science. One powerful strategy involves the use of a chiral auxiliary—an enantiomerically pure group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. alchemyst.co.uk After the desired stereocenter is set, the auxiliary is removed and can often be recycled. alchemyst.co.uk

The dithiolane scaffold is being explored for its potential in this context. A chiral dithiolane, attached to a prochiral molecule, can effectively bias the approach of a reagent from one face over the other, leading to the preferential formation of one diastereomer. This strategy is particularly relevant for reactions such as aldol (B89426) additions, where controlling the relative and absolute stereochemistry of newly formed chiral centers is crucial. youtube.com Research in this area focuses on designing and synthesizing novel chiral dithiolane-based auxiliaries, potentially derived from or analogous to ethyl 1,3-dithiolane-2-carboxylate, to achieve high levels of diastereoselectivity in carbon-carbon bond-forming reactions.

Expansion of Applications in Pharmaceutical and Agrochemical Discovery

This compound and related structures serve as key intermediates in the synthesis of biologically active compounds for pharmaceutical and agrochemical applications. chemimpex.com The dithiolane ring is a recognized pharmacophore found in various natural products and synthetic molecules. chemimpex.commdpi.com

Emerging research is expanding the utility of this building block. For example, the synthesis of dithioester derivatives through the fragmentation of 1,3-dithiolanes opens pathways to precursors for important heterocyclic systems, including penam-type antibiotics. nih.gov Furthermore, the broader class of sulfur-containing heterocycles, including 1,3-dithioles, is being investigated for a range of biological activities. For instance, novel 2-thioxo-1,3-dithiol-carboxamides have been synthesized and are being evaluated as potential antispasmodic agents. mdpi.com The demonstrated ability of other dithiolane-containing natural products to act as binders to biological targets like angiotensin-converting enzyme 2 (ACE2) highlights the vast potential for discovering new therapeutic agents based on this versatile scaffold. researchgate.net

Sustainable Synthesis and Environmental Considerations in Dithiolane Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. A major focus is the reduction or elimination of hazardous solvents and the use of more sustainable catalysts. In dithiolane chemistry, significant progress has been made toward these goals.

A notable advancement is the development of solvent-free, microwave-assisted synthesis of dithiolanes. acs.org This method can utilize environmentally benign catalysts like montmorillonite (B579905) clay K10, offering a fast, clean, and scalable alternative to traditional procedures that often rely on volatile organic solvents like benzene (B151609) or toluene. acs.org The use of solid-supported catalysts for dithiolane synthesis further contributes to sustainability by simplifying catalyst recovery and product purification, thereby minimizing chemical waste. researchgate.net Looking to the future, the application of metabolic engineering and microbial cell factories, which are being developed for the sustainable production of other complex molecules like terpenoids, could represent a long-term strategy for the green synthesis of dithiolane-based chemicals. nih.gov

| Synthesis Aspect | Conventional Method | Sustainable Alternative | Environmental Benefit |

| Reaction Conditions | Reflux in organic solvents (e.g., benzene, toluene) | Solvent-free, microwave irradiation | Elimination of hazardous solvents, faster reaction times, energy efficiency. acs.org |

| Catalyst | Soluble acids (e.g., p-toluenesulfonic acid) | Montmorillonite clay K10, solid-supported catalysts | Use of a reusable, environmentally benign catalyst; simplified workup. researchgate.netacs.org |

| Reagents | Volatile and odorous thiols | Immobilized, odorless thiol reagents | Improved laboratory safety and handling. researchgate.net |

This table compares conventional and emerging sustainable approaches in dithiolane synthesis.

常见问题

Q. What are the established synthetic routes for Ethyl 1,3-dithiolane-2-carboxylate, and how can reaction conditions be optimized?

this compound is synthesized via the reaction of 1,2-disulfenyl chlorides with aldehydes or active methylene compounds. For example, 1,2-ethane- or 1,2-propanedisulfenyl chloride reacts with aldehydes like propionaldehyde to yield 1,3-dithiolane derivatives. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of disulfenyl chloride to aldehyde) and reaction temperature (typically 0–25°C). Post-reaction purification via column chromatography or recrystallization ensures high yields (70–85%) .

Q. How can researchers verify the purity and structural integrity of this compound?

Purity is assessed using HPLC (≥99% purity) and GC-MS to detect trace solvents or byproducts. Structural characterization employs:

- NMR spectroscopy : H and C NMR confirm the dithiolane ring (δ ~3.8–4.2 ppm for methylene protons) and ester carbonyl (δ ~170 ppm).

- Elemental analysis : Matches calculated values for CHOS (e.g., C: 40.43%, H: 4.52%).

- Melting point determination : Literature values (if crystalline) or differential scanning calorimetry (DSC) for thermal stability .

Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography. Key steps include:

- Data collection via single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).

- Structure solution using direct methods (SHELXS) and refinement with SHELXL, leveraging high-resolution data (<1.0 Å).

- Validation with tools like PLATON to check for twinning or disorder in the dithiolane ring .

Advanced Research Questions

Q. What reaction mechanisms govern the transformation of silylated 1,3-dithiolanes into aryl/hetaryl-substituted ethenes?

2-Trimethylsilyl-1,3-dithiolanes undergo desilylation to generate a dithiolane anion, which participates in nucleophilic additions. For example, reactions with electrophilic agents like diaryl thioketones proceed via 1,3-dipolar cycloaddition with diazomethane derivatives (e.g., TMS-CHN), forming intermediates that eliminate trimethylsilyl groups to yield ethenes. Density Functional Theory (DFT) studies support a stepwise mechanism involving thioketone activation and ring-opening .

Q. How can computational methods aid in predicting the reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as cycloadditions or ring-opening reactions. Key parameters include:

- Frontier molecular orbital (FMO) analysis: HOMO-LUMO gaps predict regioselectivity.

- Transition state optimization: Identifies energy barriers for thioketone addition (e.g., ΔG‡ ≈ 25–30 kcal/mol).

- Natural Bond Orbital (NBO) analysis: Quantifies hyperconjugation effects in the dithiolane ring .

Q. How should researchers address contradictions in reported synthetic yields or side-product profiles?

Discrepancies often arise from variations in:

- Solvent polarity : Polar aprotic solvents (e.g., THF) favor nucleophilic pathways, while non-polar solvents may promote radical side reactions.

- Catalyst choice : Lewis acids like BF·EtO improve aldehyde reactivity but may increase ester hydrolysis.

- Work-up protocols : Incomplete removal of disulfenyl chloride residues can lead to overestimation of purity. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagent grades) resolves such issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。